2-Chloro-3',4'-(ethylenedioxy)benzophenone

Vue d'ensemble

Description

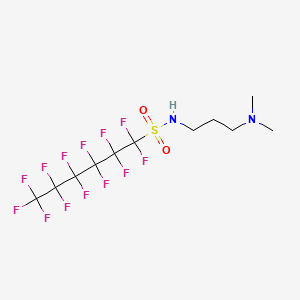

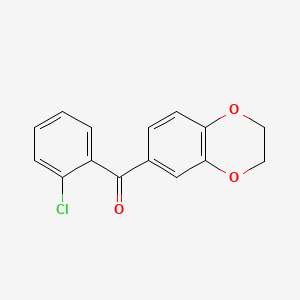

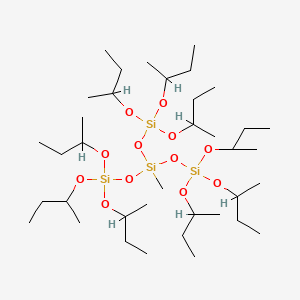

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is a chemical compound with the CAS Number: 164526-07-2. Its molecular weight is 274.7 and its IUPAC name is (2-chlorophenyl) (2,3-dihydro-1,4-benzodioxin-6-yl)methanone . It is a viscous yellow oil .

Molecular Structure Analysis

The InChI code for 2-Chloro-3’,4’-(ethylenedioxy)benzophenone is 1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-Chloro-3’,4’-(ethylenedioxy)benzophenone has a molecular weight of 274.7 . It is a viscous yellow oil .Applications De Recherche Scientifique

Environmental Science: Degradation of Organic Micropollutants

2-Chloro-3’,4’-(ethylenedioxy)benzophenone has been studied for its role in the degradation of organic micropollutants, such as benzophenone-4 (BP-4), which are commonly found in personal care products. Advanced oxidation processes, including chlorination and UV-based treatments, have been employed to achieve significant removal of these contaminants from water sources .

Material Science: Synthesis of High-Performance Polymers

This compound is utilized in the synthesis of high-performance polymers due to its ability to introduce cross-linking points that enhance the thermal and mechanical properties of the resulting materials. Its inclusion in polymer matrices can lead to improved stability and durability .

Pharmaceutical Research: Drug Design and Development

In pharmaceutical research, 2-Chloro-3’,4’-(ethylenedioxy)benzophenone serves as a precursor or intermediate in the synthesis of various drug molecules. Its structural features allow for the creation of compounds with potential therapeutic effects.

Analytical Chemistry: Chromatographic Analysis

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, helping to identify and quantify similar organic compounds in complex mixtures .

Cosmetic Industry: UV Filters and Stabilizers

Due to its ability to absorb ultraviolet radiation, this chemical is researched for potential use as a UV filter or stabilizer in cosmetic formulations, contributing to the protection of skin and products from UV-induced damage .

Chemical Synthesis: Photoinitiators for Curing Systems

2-Chloro-3’,4’-(ethylenedioxy)benzophenone is explored as a photoinitiator in UV-curing systems for coatings, inks, and adhesives. Its photoreactive nature enables rapid curing upon exposure to UV light, which is critical for industrial applications .

Environmental Toxicology: Ecotoxicity Studies

The compound is also significant in ecotoxicity studies, where its impact on aquatic and terrestrial ecosystems is assessed. Understanding its behavior and breakdown products helps in evaluating the environmental risks associated with its use .

Nanotechnology: Nanocomposite Fabrication

Lastly, in the field of nanotechnology, 2-Chloro-3’,4’-(ethylenedioxy)benzophenone is investigated for its role in the fabrication of nanocomposites. It can act as a linking agent between organic and inorganic phases, leading to novel materials with enhanced properties.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes at the molecular level .

Mode of Action

It’s suggested that the compound may exert antitumor activity by up-regulating bax, intracellular ca2+ release, ros generation, p21, p27, and p53, downregulating bcl-2, activating caspase-9 and caspase-3, subsequent cleavage of parp, and inhibiting cdk activity .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may influence pathways related to cell cycle regulation, apoptosis, and oxidative stress .

Result of Action

Based on its suggested mode of action, the compound may induce apoptosis and inhibit cell proliferation, particularly in tumor cells .

Propriétés

IUPAC Name |

(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMLUQLZIRHDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354337 | |

| Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164526-07-2 | |

| Record name | 2-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1594785.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)

![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)